Fmoc-PEG4-NHS ester is a specialized compound that integrates a polyethylene glycol (PEG) linker with a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly valuable in bioconjugation and drug delivery applications. The unique structure allows for the selective modification of biomolecules, facilitating various scientific and medical applications.
The chemical formula for Fmoc-PEG4-NHS ester is , with a molecular weight of approximately 584.6 g/mol. It is classified as a heterobifunctional PEG derivative, which means it possesses two distinct reactive groups. This classification enables it to serve as a versatile linker in peptide synthesis and bioconjugation processes .
The synthesis of Fmoc-PEG4-NHS ester typically involves the reaction of an Fmoc-protected amine with PEG and NHS ester. The general procedure includes:
Industrial production methods ensure high purity and yield by maintaining optimal reaction conditions and minimizing moisture exposure .
The structure of Fmoc-PEG4-NHS ester consists of three main components:
The compound's molecular structure can be represented as follows:
This structure allows for efficient conjugation with various biomolecules, making it suitable for applications in drug delivery systems and protein labeling .
Fmoc-PEG4-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. Key points include:
The major products formed from these reactions are stable amide-linked conjugates, which enhance the properties of the target molecules .
The mechanism of action for Fmoc-PEG4-NHS ester involves several steps:
The introduction of the PEG chain via this mechanism results in increased solubility, stability, and reduced immunogenicity of the modified biomolecules, enhancing their pharmacokinetic profiles .
Fmoc-PEG4-NHS ester exhibits several notable physical and chemical properties:
The compound's stability is influenced by environmental factors; thus, careful handling is essential during synthesis and storage .
Fmoc-PEG4-NHS ester has diverse applications across several fields:
Fmoc-PEG₄-NHS ester (C₃₀H₃₆N₂O₁₀, MW 584.62 g/mol, CAS 1314378-14-7) is a heterobifunctional crosslinker featuring three modular domains: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG₄) spacer, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine [1] [9]. The NHS ester terminus enables efficient acylation of primary amines (ε-amino groups of lysine, N-termini of peptides) under mild aqueous conditions (pH 7–9), forming stable amide bonds. The central PEG₄ spacer provides 16 nonpolar backbone atoms (18.0 Å length), enhancing hydrophilicity and aqueous solubility while reducing steric hindrance during bioconjugation [6] [9]. The Fmoc moiety (λₑₓ/λₑₘ 265/305 nm) acts as a UV-detectable protecting group, removable via base-catalyzed deprotection (e.g., 20% piperidine in DMF) to expose a free amine for further derivatization [4] [9].
Table 1: Structural and Physicochemical Properties of Fmoc-PEG₄-NHS Ester
Property | Value/Description |
---|---|
Molecular Formula | C₃₀H₃₆N₂O₁₀ |
Molecular Weight | 584.62 g/mol |
CAS Number | 1314378-14-7 |
Solubility | Soluble in DMSO, acetonitrile, DMAC |
Fmoc Deprotection Condition | 20% piperidine/DMF, 15 min, RT |
NHS Reactivity | Amine acylation (pH 7–9) |
PEG Spacer Length | 18.0 Å (16-atom chain) |
The development of Fmoc-PEG₄-NHS ester represents a convergence of three key advancements: (1) the introduction of discrete PEG (dPEG®) spacers to replace polydisperse polyethylene glycols, (2) the adoption of Fmoc as an orthogonal protecting group in solid-phase peptide synthesis (SPPS), and (3) the standardization of NHS esters for amine bioconjugation [6] [9] [10]. Early PEGylation reagents (1970s–1990s) utilized polydisperse PEG chains with broad molecular weight distributions (PDI >1.2), complicating reproducibility in therapeutic applications. The advent of monodisperse dPEG® spacers (e.g., PEG₄ in Fmoc-PEG₄-NHS) enabled precise control over linker length and hydrodynamic volume [6]. Concurrently, Fmoc emerged as a base-labile alternative to acid-labile t-Boc groups in SPPS, allowing milder deprotection conditions compatible with acid-sensitive substrates [10]. The integration of NHS esters—superior to carbodiimide activators in stability and selectivity—completed the molecular design, culminating in reagents like Fmoc-PEG₄-NHS that support sequential, chemoselective conjugations [9].
Table 2: Evolution of Key Features in PEG-Based Bioconjugation Reagents
Generation | Time Period | PEG Type | Limitations | Advancements in Fmoc-PEG₄-NHS |
---|---|---|---|---|
First-Gen | 1970s–1990s | Polydisperse PEG | Batch variability, poor reproducibility | Monodisperse PEG₄ (PDI = 1.0) |
Second-Gen | 1990s–2000s | Linear dPEG® | Limited functionalization sites | Heterobifunctionality (Fmoc + NHS) |
Third-Gen | 2010s–Present | Branched dPEG® | Steric hindrance issues | Optimized spacer length (18.0 Å) |
The Fmoc and NHS groups enable orthogonal reactivity in multi-step bioconjugation workflows:
Table 3: Functional Group Roles and Reaction Conditions
Group | Primary Function | Reaction Conditions | Product After Reaction | Applications |
---|---|---|---|---|
NHS Ester | Amine acylation | pH 7–9, 0–25°C, 30 min | Amide bond | Protein labeling, PEGylation |
Fmoc | Amine protection/detection | 20% piperidine/DMF, 15 min RT | Free amine | SPPS, hydrogelators, drug conjugates |
The Fmoc-PEG₄-NHS ester architecture thus merges reversible protection, spectrophotometric tracking, and bioorthogonal reactivity—making it indispensable for synthesizing PROTACs, antibody-drug conjugates (ADCs), and self-assembled biomaterials [3] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7